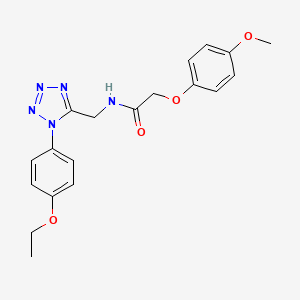

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenoxy)acetamide, also known as ETMA, is a chemical compound that has recently gained attention in the scientific community. ETMA is a tetrazole-based compound that has potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Aplicaciones Científicas De Investigación

Comparative Metabolism of Chloroacetamide Herbicides

This study focuses on the metabolic pathways of various chloroacetamide herbicides in human and rat liver microsomes. It highlights the complex metabolic activation pathways leading to DNA-reactive products associated with carcinogenicity. Although not directly related to "N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenoxy)acetamide," the research underscores the significance of understanding metabolic processes for compounds with similar functionalities (Coleman et al., 2000).

Novel Co(II) and Cu(II) Coordination Complexes

This paper discusses the synthesis and antioxidant activities of pyrazole-acetamide derivatives. It demonstrates the impact of hydrogen bonding on self-assembly processes. Insights from this study could be relevant for exploring coordination chemistry and antioxidant potential of "this compound" (Chkirate et al., 2019).

Chemoselective Acetylation of 2-Aminophenol

This research outlines the chemoselective monoacetylation of 2-aminophenol to synthesize antimalarial drugs. The process optimization and kinetics discussed may offer valuable methodologies for functionalizing compounds like "this compound" for potential pharmaceutical applications (Magadum & Yadav, 2018).

Different Spatial Orientations of Amide Derivatives on Anion Coordination

This study provides insights into the crystal structures and spatial orientations of amide derivatives, which could be pertinent for understanding the molecular geometry and potential intermolecular interactions of "this compound" (Kalita & Baruah, 2010).

Design and Synthesis of Chemotherapeutic Agents

This research explores the design and synthesis of hydrazide and oxadiazole derivatives as potential chemotherapeutic agents. The antimicrobial and antiproliferative activities against various cell lines discussed here could serve as a model for evaluating "this compound" for similar biological activities (Kaya et al., 2017).

Mecanismo De Acción

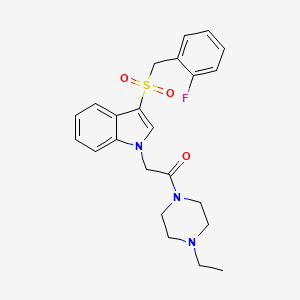

Indole Derivatives

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

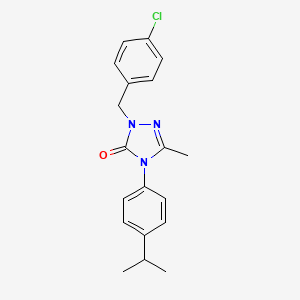

Tetrazoles

Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are nitrogen-rich heterocycles possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Propiedades

IUPAC Name |

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-(4-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c1-3-27-16-6-4-14(5-7-16)24-18(21-22-23-24)12-20-19(25)13-28-17-10-8-15(26-2)9-11-17/h4-11H,3,12-13H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOKRCRWROHLPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2530890.png)

![4-(dimethylamino)-N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2530892.png)

![1-(2,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530896.png)

![2'-amino-6'-(hydroxymethyl)-5-nitro-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2530905.png)